![molecular formula C15H23N3O4S B4842575 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4842575.png)
5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxy-N-methylbenzamide
Overview
Description
5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxy-N-methylbenzamide is a chemical compound that has been used in scientific research for various applications. This compound is commonly known as E-64d and is a potent inhibitor of cysteine proteases.
Mechanism of Action
E-64d acts as a potent inhibitor of cysteine proteases by irreversibly binding to the active site of these enzymes. This binding prevents the protease from cleaving its substrate, leading to the inhibition of its activity. E-64d has been shown to inhibit various cysteine proteases, including cathepsins B, H, and L.
Biochemical and Physiological Effects:
E-64d has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. E-64d has also been shown to reduce inflammation in various animal models of inflammatory diseases. Additionally, E-64d has been shown to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using E-64d in lab experiments is its potent inhibition of cysteine proteases, which allows for the investigation of the role of these enzymes in various biological processes. However, one limitation of using E-64d is its irreversible binding to the active site of cysteine proteases, which can make it difficult to study the recovery of protease activity after inhibition.
Future Directions
There are many future directions for the use of E-64d in scientific research, including the investigation of its potential as a therapeutic agent for various diseases. E-64d has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of new treatments for these diseases. Additionally, further research is needed to investigate the role of cysteine proteases in autophagy and the potential use of E-64d in modulating this process.
Scientific Research Applications
E-64d has been widely used in scientific research for its ability to inhibit cysteine proteases, which are enzymes that play a crucial role in various biological processes. This compound has been used to study the role of cysteine proteases in cancer, inflammation, and neurodegenerative diseases. E-64d has also been used to investigate the role of cysteine proteases in autophagy, a cellular process that plays a vital role in maintaining cellular homeostasis.
properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-4-17-7-9-18(10-8-17)23(20,21)12-5-6-14(22-3)13(11-12)15(19)16-2/h5-6,11H,4,7-10H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSESIIIULVJZOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxy-N-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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